Product packaging for Tetrabromophthalic anhydride(Cat. No.:CAS No. 632-79-1)

Tetrabromophthalic anhydride

Cat. No.: B132299
CAS No.: 632-79-1
M. Wt: 463.7 g/mol
InChI Key: QHWKHLYUUZGSCW-UHFFFAOYSA-N
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Description

Tetrabromophthalic Anhydride (TBPA) is a brominated organic compound with the formula C₈Br₄O₃ and a molar mass of 463.7 g/mol . It appears as a white to light yellow, odorless crystalline powder with a high melting point of 270-280°C , indicating significant thermal stability. Its high bromine content (typically 67% minimum ) is central to its primary application as an effective flame retardant. It functions as both a reactive and an additive flame retardant in various polymer systems, including unsaturated polyesters, epoxy resins, polypropylene, and ABS plastics, where it significantly reduces material flammability and delays the spread of fire . Beyond its flame-retardant properties, TBPA serves as a versatile chemical intermediate. It is a starting material for synthesizing other brominated flame retardants, such as urethane polyols and diallyl tetrabromophthalate . Furthermore, it is used in manufacturing sulfobromophthalein, a diagnostic aid for determining liver function . In cutting-edge research, TBPA is employed as a key precursor in pharmaceutical chemistry, notably in the design and synthesis of novel multi-target tetrabromophthalimide derivatives investigated as potential anticancer agents . Researchers value its planar polyaromatic structure for creating molecules that can inhibit targets like the colchicine binding site on tubulin and topoisomerase II . Handling this moisture-sensitive compound requires care; it is insoluble in water but will hydrolyze to the acid . It is slightly soluble in benzene and xylene . For laboratory safety, appropriate personal protective equipment should be worn, and the material should be stored in a cool, dry place, away from acids and incompatible substances . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8Br4O3 B132299 Tetrabromophthalic anhydride CAS No. 632-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrabromo-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8Br4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11
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InChI Key

QHWKHLYUUZGSCW-UHFFFAOYSA-N
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Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC2=O
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Molecular Formula

C8Br4O3
Record name TETRABROMOPHTHALIC ANHYDRIDE
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DSSTOX Substance ID

DTXSID6026084
Record name 4,5,6,7-Tetrabromo-1,3-Isobenzofurandione
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Molecular Weight

463.70 g/mol
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Physical Description

Tetrabromophthalic anhydride is a pale yellow crystalline solid. (NTP, 1992), Dry Powder; Liquid, Pale yellow solid; [HSDB] Powder; [MSDSonline]
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Solubility

Insoluble (NTP, 1992), INSOL IN WATER, ALC; SLIGHTLY SOL IN BENZENE; SLIGHTLY SOL IN ORG SOLVENTS; SOL IN NITROBENZENE, Insoluble in alcohol. Slightly soluble in ketone, chlorinated and aromatic solvents.
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Vapor Pressure

0.00000057 [mmHg]
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Color/Form

NEEDLES FROM ACETIC ACID-XYLENE, Pale yellow crystalline solid

CAS No.

632-79-1
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Melting Point

535.1 to 536.9 °F (NTP, 1992), 279.5-280.5 °C
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Chemical Synthesis and Preparative Methodologies

Synthetic Pathways and Reaction Mechanisms

The direct bromination of phthalic anhydride (B1165640) is the most common route for the production of tetrabromophthalic anhydride. This electrophilic aromatic substitution reaction involves the replacement of the four hydrogen atoms on the aromatic ring of phthalic anhydride with bromine atoms.

One established method for the synthesis of this compound involves the use of sulfur-containing reagents as catalysts. Fuming sulfuric acid (oleum) is often employed as a solvent and a catalyst. The reaction of phthalic anhydride with bromine in oleum (B3057394), sometimes in the presence of a small amount of a halogenating catalyst like iodine, proceeds at elevated temperatures. google.com The sulfur trioxide in oleum facilitates the bromination process. google.com Another approach utilizes chlorosulfonic acid containing a small amount of sulfur as the reaction medium.

A notable process involves reacting phthalic anhydride and bromine in a mixture of concentrated sulfuric acid and 70% hydrogen peroxide, with catalytic amounts of iodine present. smolecule.com This method is advantageous as it does not necessitate the use of fuming sulfuric acid. google.com

Table 1: Catalytic Bromination with Sulfur-containing Reagents

Catalyst/Reagent SystemKey FeaturesReference
Bromine in fuming sulfuric acid (oleum) with iodineRequires elevated temperatures. google.com
Bromine in chlorosulfonic acid with sulfurAlternative sulfur-based medium. smolecule.com
Bromine, hydrogen peroxide, and sulfuric acid with iodineAvoids the use of fuming sulfuric acid. smolecule.comgoogle.com

A specific method for producing this compound involves the bromination of phthalic anhydride at elevated temperatures in the presence of sulfuric acid and a bromination catalyst, using bromine and hydrogen peroxide as the brominating agent. google.com This process is noteworthy because it avoids the need for fuming sulfuric acid, which presents handling and safety challenges. google.com Despite the milder reaction conditions, this method can achieve high yields in a shorter time frame. google.com Typically, at least two moles of bromine are used per mole of phthalic anhydride. google.com The reaction can be carried out by adding bromine and a mixture of 70% hydrogen peroxide and concentrated sulfuric acid to a solution of phthalic anhydride in concentrated sulfuric acid. google.com

Table 2: Bromination using Bromine and Hydrogen Peroxide

ReactantsCatalystKey AdvantageYieldReference
Phthalic anhydride, Bromine, Hydrogen peroxideSulfuric acid, Bromination catalyst (e.g., iodine)Does not require fuming sulfuric acid.High google.com

An alternative synthetic route involves the aromatic bromination of phthalic anhydride in concentrated nitric acid. scirp.orgscirp.orgembuni.ac.ke In this method, the presence of bromine in concentrated nitric acid shifts the reactivity from nitration to bromination. scirp.orgscirp.orgembuni.ac.ke The reaction of phthalic anhydride with bromine in concentrated nitric acid at temperatures between 50°C and 65°C for an extended period can yield 3,4,5,6-tetrabromophthalic anhydride. scirp.orgscirp.org This method provides a viable alternative to processes that use strong oleum. scirp.org One study reported a 79% yield after 22 hours of reaction time. scirp.orgscirp.org

Table 3: Aromatic Bromination in Concentrated Nitric Acid

ReagentsTemperatureReaction TimeYieldReference
Phthalic anhydride, Bromine, Concentrated nitric acid50°C - 65°C22 hours79% scirp.orgscirp.org

To control the exothermic nature of the bromination reaction and to ensure complete substitution, a multi-stage temperature control process can be employed. This method typically involves the gradual addition of bromine at incrementally increasing temperatures. For instance, the reaction can be initiated at a lower temperature (e.g., 30°C), followed by stages at higher temperatures (e.g., 60°C and 80°C) over several hours. chemicalbook.com This staged approach allows for better management of the reaction and can lead to a high yield of the desired product. chemicalbook.com In some variations, a seed crystal of this compound is added in the final stage to promote crystallization. chemicalbook.com

Table 4: Example of a Multi-stage Temperature Controlled Bromination

StageTemperatureDurationKey ActionReference
130°C4 hoursGradual addition of bromine chemicalbook.com
260°C4 hoursContinued addition of bromine chemicalbook.com
380°C5 hoursFinal bromine addition and optional seeding chemicalbook.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the molar ratio of reactants, reaction temperature, reaction time, and the type and concentration of the catalyst.

For the bromination of phthalic anhydride in fuming sulfuric acid, a process has been developed where the reaction is carried out at temperatures between 80°C and 110°C. google.com A significant portion of the bromine (85-90%) is introduced at 80-90°C, with the remainder added after heating the mixture to 100-110°C. google.com This controlled addition and temperature profile helps to achieve a good yield.

In the method utilizing bromine and hydrogen peroxide, a yield of 89% has been reported with a product bromine content of 68.1% and a melting point between 277°C and 279°C. google.com The reaction temperature during the addition of bromine was maintained between 64°C and 66°C, and between 65°C and 100°C during the addition of hydrogen peroxide, followed by a final hour at 100°C. google.com

For the synthesis in concentrated nitric acid, a step-wise addition of bromine and nitric acid at increasing temperatures (50°C, 60°C, and 65°C) over a total of 22 hours was employed to achieve a 79% yield of white crystals. scirp.org

The use of a tin(IV) chloride catalyst in fuming sulfuric acid with a multi-stage temperature approach (30°C, 60°C, 80°C) over 13 hours has been shown to produce a yield of 95.1%. chemicalbook.com

Table 5: Summary of Optimized Reaction Conditions and Outcomes

Synthetic MethodKey Optimization ParametersReported YieldReference
Bromination in Fuming Sulfuric AcidStaged bromine addition and temperature control (80°C-110°C)Good google.com
Bromination with Bromine and Hydrogen PeroxideControlled temperature during reactant addition (64°C-100°C)89% google.com
Aromatic Bromination in Concentrated Nitric AcidStep-wise addition of reagents and increasing temperature (50°C-65°C)79% scirp.org
Bromination with Tin(IV) Chloride CatalystMulti-stage temperature control (30°C, 60°C, 80°C)95.1% chemicalbook.com

Exploration of Green Chemistry Principles in Synthesis

The traditional synthesis of this compound (TBPA) involves the bromination of phthalic anhydride in fuming sulfuric acid (oleum), often using iodine as a catalyst. zenodo.orggoogle.com This method, while effective, raises environmental and safety concerns due to the use of corrosive and hazardous reagents. In pursuit of more environmentally benign processes, research has explored alternative synthetic routes.

One greener approach involves the use of hydrogen peroxide as a brominating agent in conjunction with bromine in sulfuric acid. This method advantageously avoids the need for fuming sulfuric acid, operating under milder conditions and potentially reducing reaction time while still achieving high yields. google.com Another explored avenue is the use of chlorosulfonic acid containing a small amount of sulfur as the reaction medium. guidechem.com

Further innovation in the synthesis of TBPA includes a multi-step temperature process using a tin(IV) chloride catalyst. This method involves the gradual addition of bromine at controlled temperatures (30°C, 60°C, and 80°C), which allows for a more controlled reaction. chemicalbook.com These alternative methodologies represent steps toward reducing the environmental impact associated with the production of this important flame retardant.

Purification and Isolation Procedures

Crude this compound produced, particularly via the oleum process, often contains residual acidic impurities, such as sulfuric acid and sulfur trioxide (SO₃), which can be trapped within the product crystals. google.comgoogle.com These impurities can interfere with subsequent reactions, making their removal a critical step. google.com

Techniques for Removal of Residual Acidity

Washing the crude product with water or basic solutions has been found to be insufficient for removing occluded acidic impurities. google.com A more effective method involves dissolving the impure TBPA in a warm, dilute sodium hydroxide (B78521) solution to form the sodium salt of tetrabromophthalic acid. The solution is then filtered to remove insolubles, and the tetrabromophthalic acid is reprecipitated by adding a mineral acid. zenodo.org This acid is then dried and heated to reform the anhydride. zenodo.orgchemicalbook.com

Another approach to neutralize residual acidity involves the addition of small amounts of inorganic or organic bases and salts directly to the TBPA. google.comgoogle.com For instance, adding about 0.1 to 1.5 weight percent of a neutralizing agent is often sufficient. google.com In some applications, such as the production of polyester (B1180765) resins, potassium hydroxide is added not only to neutralize residual acid but also to act as a catalyst for subsequent reactions. google.com

A different purification strategy involves dissolving the crude TBPA in an alcohol to form its monoester. This solution is then treated with an anion exchanger to remove sulfate (B86663) ions. The purified monoester can then be isolated or used directly in further synthesis. google.com

Recrystallization and Filtration Methods

Recrystallization is a key technique for purifying this compound. Various solvents can be employed for this purpose, with the choice of solvent impacting the purity and form of the final product. Common solvents for recrystallization include xylene, zenodo.orggoogleapis.com dioxane, googleapis.comgoogle.com toluene, google.com and glacial acetic acid. zenodo.org For example, recrystallization from xylene can yield a product with a melting point of 274-275°C, while further purification by dissolving in hot dioxane, filtering, and cooling can yield a purer product with a melting point of 282-284°C. googleapis.com

The filtration process itself has also been subject to optimization. One patented method describes using a filter made of quartz material and transferring the filtered material through a glass-lined pipe with a nitrogen inlet to prevent clogging. chemicalbook.com After recrystallization, the purified product is typically collected by filtration, washed, and dried. zenodo.orgekb.eg

Synthesis of this compound Derivatives

This compound is a versatile intermediate used to synthesize a range of derivatives, primarily for use as flame retardants. sejongchemfr.comnih.gov These derivatives are often designed to be reactive, meaning they become an integral part of a polymer backbone.

Condensation Reactions with Amines to Form Phthalimides

This compound readily undergoes condensation reactions with primary amines to form N-substituted tetrabromophthalimides. This reaction is typically carried out by refluxing the anhydride with the desired amine in a solvent such as glacial acetic acid. nih.gov This method has been used to synthesize a wide array of phthalimide (B116566) derivatives by reacting TBPA with various amino compounds, including amino acids, nih.gov diaminoalkanes, google.com and other primary amines. zenodo.org

The reaction can also be conducted in other solvents like dimethylformamide (DMF). ekb.egscinito.ai In some cases, the reaction is performed in water, which serves as a more environmentally friendly solvent, avoiding the need for organic solvents. google.com The resulting phthalimides are often crystalline solids that can be isolated by filtration. nih.gov

Esterification and Polymerization for Reactive Flame Retardants

This compound is a key building block for reactive flame retardants used in polymers like polyesters and polyurethanes. google.comresearchgate.netacs.org The synthesis of these flame retardants involves esterification reactions with polyhydric alcohols (polyols).

One common derivative is a diester/ether diol of this compound, which is a stable, reactive, bromine-containing molecule. albemarle.com The synthesis can be challenging, as direct diesterification is difficult. A common industrial method involves a two-step process: first, TBPA is reacted with a glycol (like diethylene glycol or propylene (B89431) glycol) to form a half-ester. This intermediate is then reacted with an alkylene oxide (such as propylene oxide) to form the final diester diol. google.com

More recent developments have focused on single-step processes. One such method involves reacting TBPA, a polyhydric aliphatic alcohol, and an alkylene oxide in the absence of an organic solvent. google.com Another approach involves a condensation polymerization reaction between a fatty acid monoglyceride, phthalic anhydride, and TBPA to produce flame-retardant alkyd resins. researchgate.netresearchgate.net These reactive flame retardants are incorporated directly into the polymer structure, which can prevent issues like leaching that are sometimes associated with additive flame retardants. researchgate.netresearchgate.net

Functionalization for Specific Chemical Applications

This compound (TBPA) serves as a versatile precursor in the synthesis of a variety of functionalized molecules. Its anhydride ring is susceptible to nucleophilic attack, providing a straightforward route to a diverse range of derivatives. This functionalization is primarily exploited to incorporate the bromine-rich tetrabromophthaloyl moiety into larger molecular structures, thereby imparting flame retardant properties or serving as a building block for new materials and biologically active compounds. Key functionalization strategies include reactions with alcohols, amines, and amino acids to form esters, imides, and other derivatives with tailored properties for specific applications.

The reaction of TBPA with various nucleophiles opens pathways to new molecules with applications in polymer chemistry, materials science, and medicinal chemistry. For instance, its reaction with amino-phenols leads to the formation of N-(hydroxyphenyl)tetrabromophthalimides, which can then be used to create modified phenolic resins. rdd.edu.iq Furthermore, the condensation of TBPA with amino acids like glycine, valine, and phenylalanine in glacial acetic acid produces N-substituted tetrabromophthalic compounds. frontiersin.org These reactions highlight the utility of TBPA as a foundational molecule for creating a wide array of chemical structures with specific functionalities.

One significant area of application for functionalized TBPA is in the development of reactive flame retardants. By reacting TBPA with polyols, it can be chemically integrated into polymer backbones, such as in unsaturated polyester or alkyd resins. researchgate.netresearchgate.net This approach creates a more permanent flame retardancy compared to additive flame retardants, as the flame-retardant component is covalently bonded within the polymer matrix, reducing the likelihood of leaching. researchgate.netresearchgate.net For example, new modified reactive flame-retardant alkyd resins have been synthesized through the condensation polymerization of a monoglyceride (from linseed oil fatty acid and glycerol) with a mixture of phthalic anhydride and this compound. researchgate.netresearchgate.net The resulting resins show improved flame retardancy with an increasing content of TBPA. researchgate.netresearchgate.net

Another important functionalization route is the synthesis of imide derivatives. Tetrabromophthalimides can be synthesized by reacting TBPA with various amino compounds. For instance, refluxing a mixture of TBPA with heteroaromatic compounds or thioamides containing an amino group in acetic acid yields tetrabromophthalimide-tethered N-heterocyclic targets. Similarly, TBPA reacts with amino acids such as tryptophan and glutamic acid in refluxing acetic acid to produce the corresponding N-substituted tetrabromophthalimides. scinito.ai These imide derivatives have been investigated for various applications, including their potential as biologically active molecules.

Furthermore, TBPA can be functionalized to create monomers for polymerization. An example is the synthesis of 2-(N-tetrabromophthalimido) ethyl acrylate (B77674) (TPEA). This monomer is prepared in a two-step process: first, TBPA is reacted with ethanolamine (B43304) in dimethylformamide (DMF) to produce N-(2-hydroxyethyl)tetrabromophthalimide (HETP). scinito.aiekb.eg The HETP is then reacted with acryloyl chloride in the presence of triethylamine (B128534) to yield the TPEA monomer. scinito.aiekb.eg This monomer can then be polymerized to create polymers containing the tetrabromophthalimido group, which have been explored for applications such as polymeric drugs. ekb.eg

The following table provides a summary of various functionalization reactions of this compound for the synthesis of different chemical compounds.

ProductReactantsReaction ConditionsYieldReference
Dialkyl tetrabromophthalatesThis compound, excess alcoholQuaternary ammonium (B1175870) salt as phase transfer catalyst85-93% researchgate.net
N-Substituted tetrabromophthalimidesThis compound, various amino acids (e.g., glycine, valine, phenylalanine)Glacial acetic acid, gentle reflux for 12 hoursNot specified frontiersin.org
N-(hydroxyphenyl)tetrabromophthalamic acidsThis compound, aminophenolsNot specifiedNot specified rdd.edu.iq
Tetrabromophthalimide tethered N-heterocyclic compoundsThis compound, various heteroaromatic compounds or thioamides with an amino groupAcetic acid, refluxNot specified scinito.ai
2-(N-tetrabromophthalimido) ethyl acrylate (TPEA)N-(2-hydroxyethyl)tetrabromophthalimide, acryloyl chlorideDry chloroform (B151607) with triethylamine, 0-5°C then room temperature for 3 hours70% ekb.eg
Poly-2-(N-tetrabromophthalimido)ethyl acrylate2-(N-tetrabromophthalimido) ethyl acrylateDimethylformamide (DMF) with azobisisobutyronitrile (AIBN) as initiator, 60°C for 6 hours80% ekb.eg
Flame-retardant alkyd resinSoybean oleic acid, pentaerythritol, tetrabromobisphenol A, maleic anhydride, this compoundReflux in xylene, 170-180°C then 210-230°CNot specified google.com
Modified reactive flame-retardant alkyd resinsLinseed oil fatty acid, glycerol, phthalic anhydride, this compoundCondensation polymerizationNot specified researchgate.netresearchgate.net

Advanced Materials Science Applications and Performance Evaluation

Flame Retardancy in Polymeric Systems

Tetrabromophthalic anhydride (B1165640) (TBPA) is a significant reactive flame retardant utilized to enhance the fire safety of various polymeric materials. Its effectiveness stems from its high bromine content and its ability to be chemically integrated into the polymer backbone. ontosight.aithechemco.comoceanchemgroup.com This integration minimizes issues like leaching, which can be a concern with additive flame retardants. mst.dkresearchgate.net

Mechanisms of Flame Retardancy in Polymer Matrices

The flame retardant action of tetrabromophthalic anhydride in polymers operates through two primary mechanisms: gas/vapor phase inhibition and condensed phase char formation. These mechanisms work in concert to suppress combustion and reduce the spread of fire.

During combustion, polymeric materials decompose and release flammable volatile compounds into the gas phase. These volatiles mix with oxygen and, upon ignition, sustain the flame through a series of radical chain reactions. Highly reactive radicals, such as hydroxyl (•OH) and hydrogen (•H), are key propagators of this combustion cycle. mst.dknih.gov

When polymers containing this compound are exposed to the heat of a fire, the carbon-bromine bonds in TBPA break, releasing bromine radicals (•Br) into the gas phase. These bromine radicals are highly effective at interrupting the combustion chain reaction. They react with the high-energy •OH and •H radicals, forming less reactive species like hydrogen bromide (HBr). mst.dkfscichem.com This process, known as radical trapping, effectively quenches the flame by reducing the concentration of the key radicals needed to sustain combustion. mst.dknih.gov The halogenated radicals act as inhibitors, slowing down or stopping the chemical reactions in the flame. drpress.org

In the condensed phase (the solid polymer), this compound contributes to the formation of a stable, insulating char layer on the surface of the material. inchem.org This char layer serves multiple protective functions.

First, it acts as a physical barrier, limiting the release of flammable volatile decomposition products from the polymer into the gas phase, thereby reducing the fuel available for combustion. inchem.org Second, the char layer insulates the underlying polymer from the heat of the flame, slowing down further thermal decomposition. inchem.orgnih.gov Finally, this barrier can also limit the access of oxygen to the polymer surface, further inhibiting combustion. inchem.org In some systems, the presence of antimony compounds can work synergistically with halogenated flame retardants like TBPA to enhance char formation. inchem.org

Integration as Reactive Flame Retardants

This compound is classified as a reactive flame retardant, meaning it chemically reacts with and becomes an integral part of the polymer matrix. thechemco.commst.dkunibromcorp.com This is a key advantage over additive flame retardants, which are simply physically mixed with the polymer and can potentially migrate out over time. mst.dk The reactive nature of TBPA ensures the permanence of the flame-retardant properties and generally has less of a negative impact on the physical and mechanical properties of the final polymer product. mst.dkresearchgate.net

Unsaturated polyester (B1180765) resins are widely used in composites, coatings, and other applications. fscichem.comscispace.com However, they are inherently flammable. atamanchemicals.com this compound is a commonly used reactive flame retardant for these resins. thechemco.comoceanchemgroup.comspecialchem.com It is incorporated into the polyester chain during the polymerization process, typically by partially or fully replacing standard dicarboxylic anhydrides like phthalic anhydride. researchgate.net

The integration of TBPA into the polyester backbone ensures a permanent and uniform distribution of the flame-retardant element throughout the material. Research has shown that increasing the content of TBPA in unsaturated polyester resins leads to a significant improvement in their flame retardancy, as measured by tests such as the Limiting Oxygen Index (LOI). researchgate.net To achieve self-extinguishing characteristics in unsaturated polyesters, a bromine content of at least 12% is generally required. scispace.com

Table 1: Effect of this compound (TBPA) Content on the Flame Retardancy of Unsaturated Polyester Resins

PropertyUnsaturated Polyester (Control)Unsaturated Polyester with TBPA
Limiting Oxygen Index (LOI), % ~19-21>27 (Varies with TBPA content)
UL-94 Rating FailsCan achieve V-0
Flame Retardancy Mechanism NoneGas phase inhibition and condensed phase charring

Note: The values presented are typical and can vary depending on the specific formulation and test conditions.

Epoxy resins are high-performance thermosetting polymers used extensively in electronics, adhesives, and composites due to their excellent mechanical properties, chemical resistance, and adhesion. fscichem.comriverlandtrading.com However, their inherent flammability limits their use in applications with strict fire safety requirements. unibromcorp.com

This compound is employed as a reactive flame retardant and a curing agent for epoxy resins. fscichem.comunibromcorp.comriverlandtrading.com It reacts with the epoxy groups, becoming a permanent part of the cross-linked network. This integration provides effective flame retardancy through the mechanisms of gas phase inhibition and char formation, as previously described. The use of TBPA in epoxy resins is crucial for manufacturing flame-retardant printed circuit boards and other electronic components. ontosight.aioceanchemgroup.com

Table 2: Performance of Epoxy Resins with and without this compound (TBPA)

PropertyStandard Epoxy ResinEpoxy Resin with TBPA
Flame Retardancy PoorExcellent
Heat Resistance GoodImproved fscichem.com
Mechanical Strength HighMaintained or Improved fscichem.com
Chemical Stability HighImproved fscichem.com

In Alkyd Resins for Coatings

This compound is utilized to enhance the properties of alkyd resins, which are widely used as binders in coatings and paints. bu.edu.egresearchgate.net It is typically incorporated by partially replacing phthalic anhydride in the resin formulation. bu.edu.eg This modification has been shown to improve various performance characteristics of the resulting coating films. bu.edu.egresearchgate.net

Integration as Additive Flame Retardants in Thermoplastics

This compound is frequently employed as an additive flame retardant in various thermoplastics, including polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). thechemco.comnih.gov In this application, TBPA is physically mixed with the polymer, often in conjunction with a synergist like antimony trioxide, to enhance its flame-retardant efficacy. thechemco.com This approach is valued for its ability to significantly reduce the flammability of these widely used plastics. zxchem.com

The high thermal stability of TBPA makes it particularly suitable for the high-temperature processing conditions associated with many engineering plastics. thechemco.comfreightamigo.com Its integration helps these materials meet fire safety standards required in demanding sectors such as electronics, automotive, and construction. riverlandtrading.comfscichem.com The use of TBPA as an additive can help to overcome issues such as poor compatibility and leaching that can be associated with other types of flame retardants. researchgate.net

Performance Evaluation of Flame-Retarded Materials

The effectiveness of this compound as a flame retardant is assessed through a variety of standardized tests that evaluate the flammability, mechanical integrity, and durability of the modified materials.

The Limiting Oxygen Index (LOI) is a widely used method to quantify the flammability of a material. nih.gov It measures the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a sample. nih.gov A higher LOI value indicates better flame retardancy. specialchem.com Materials with an LOI above 21% (the approximate oxygen concentration in air) are considered to have some degree of flame retardancy. specialchem.com

Studies on alkyd resins have shown a clear correlation between the concentration of TBPA and the LOI value. As the percentage of this compound replacing phthalic anhydride in the resin formulation increases, the LOI value of the resulting material also increases, signifying enhanced flame retardancy. researchgate.net

Table 1: Effect of this compound (TBPA) Content on the Limiting Oxygen Index (LOI) of Modified Alkyd Resins

Percentage of Phthalic Anhydride Replaced by TBPA (%) Limiting Oxygen Index (LOI) (%)
0 22
10 25
20 28
30 31

Data synthesized from research findings on modified reactive flame-retardant alkyd resins. researchgate.net

The incorporation of flame retardants can sometimes compromise the mechanical properties of the host polymer. Therefore, it is crucial to evaluate these properties in materials modified with this compound. Key mechanical properties that are often assessed include scratch hardness, adhesion, and flexibility.

In the case of alkyd resins modified with TBPA, research has indicated an improvement in the mechanical properties of the resulting films. researchgate.net Specifically, an increase in the percentage of TBPA has been shown to enhance the scratch hardness of the coating. bu.edu.eg Adhesion properties of these modified alkyds have been reported to be excellent, comparable to their unmodified counterparts. bu.edu.eg

Table 2: Mechanical Properties of Alkyd Resins Modified with this compound (TBPA)

Property Observation with Increasing TBPA Content Reference
Scratch Hardness Improved bu.edu.egresearchgate.net
Adhesion Excellent, similar to unmodified alkyds bu.edu.eg
Gloss Slightly increased bu.edu.eg

This table presents qualitative data based on available research.

The chemical resistance and durability of polymers are critical for their long-term performance, and the addition of flame retardants should not significantly detract from these characteristics. The evaluation of chemical resistance typically involves exposing the material to various chemicals, such as acids and alkalis, and observing any changes.

For alkyd resin coatings modified with this compound, studies have shown a significant improvement in alkali resistance. bu.edu.eg The resistance to acids and solvents has been reported as excellent and largely unaffected by the modification. bu.edu.eg However, it has been noted that the water resistance of TBPA-modified films may be slightly reduced compared to unmodified films, as evidenced by a loss of gloss upon exposure to water. bu.edu.eg

Table 3: Chemical Resistance of Alkyd Resin Films Modified with this compound (TBPA)

Chemical Agent Resistance Reference
Acid Excellent bu.edu.eg
Alkali Highly Improved bu.edu.eg
Solvents Excellent bu.edu.eg
Water Affected (loss of gloss) bu.edu.eg

This table presents qualitative data based on available research.

Novel Derivatives for Functional Materials

The modification of polymers with this compound has led to the creation of novel derivatives with enhanced properties. By incorporating TBPA into polymer backbones, researchers have developed functional materials suitable for a range of specialized applications, from protective coatings to advanced adhesives.

Application in Surface Coatings and Varnishes

This compound is utilized as a reactive flame retardant in the synthesis of alkyd resins for surface coatings and varnishes. researchgate.netresearchgate.net Its incorporation into the polymer structure, often by partially replacing phthalic anhydride, results in coatings with improved fire retardancy and mechanical properties. researchgate.netbu.edu.eg Studies on modified alkyd resins, where TBPA is a key ingredient, show a significant enhancement in the limiting oxygen index (LOI), a measure of flame retardancy. researchgate.netresearchgate.net

The modification of alkyd resins with TBPA has been shown to improve the performance of the resulting dry films. bu.edu.eg These resins are used as vehicles in the surface coating industry. bu.edu.eg While improving mechanical properties, the chemical resistance of the modified resins does not show significant changes. researchgate.netresearchgate.net The use of TBPA as a reactive component overcomes common issues associated with additive flame retardants, such as poor compatibility and leaching. researchgate.netresearchgate.net

Table 1: Impact of this compound (TBPA) on Alkyd Resin Varnish Properties

Property Observation Source(s)
Flame Retardancy Increased Limiting Oxygen Index (LOI) with higher TBPA content. researchgate.net, researchgate.net
Mechanical Properties Improvement observed in the modified resins. researchgate.net, researchgate.net
Chemical Resistance Not significantly changed. researchgate.net, researchgate.net

| Compatibility | Overcomes poor compatibility issues seen with additive flame retardants. | researchgate.net, researchgate.net |

Development of Anti-microbial Coatings and Binders

Derivatives of this compound have been investigated for their potential in creating antimicrobial coatings and binders. ekb.egdntb.gov.ua Modified polyesteramide resins, synthesized by partially replacing the polybasic acid source with TBPA, have demonstrated antimicrobial properties. whiterose.ac.uk These modified resins can be used as binders in paint formulations for surfaces prone to high bacterial contamination. emerald.com

Furthermore, N-substituted tetrabromophthalic inhibitors have been synthesized that exhibit a dual function of corrosion inhibition and biocidal activity, making them effective against microbial-influenced corrosion (MIC). researchgate.netnih.gov Studies have shown that tetrabromophthalic-based inhibitors can effectively reduce biofilm formation. frontiersin.orgresearchgate.net At a concentration of 200 ppm, these inhibitors have shown significant reduction in biofilm growth of Pseudomonas aeruginosa. frontiersin.orgresearchgate.net This dual functionality is crucial for protecting materials in environments such as cooling water systems. researchgate.netnih.gov

Exploration in Specialty Adhesives and High-Temperature Coatings

The thermal stability of this compound makes it a suitable component for specialty adhesives and high-temperature coatings. zxchem.com It is used as a curing agent for epoxy resins, which are valued in the aerospace and automotive industries for their mechanical strength and corrosion resistance. zxchem.com The addition of TBPA enhances the thermal stability and flame retardancy of these resins. zxchem.com

TBPA also functions as a crosslinking agent for polymers like polyurethanes, which are used to produce foams, adhesives, and coatings. zxchem.com Its derivatives, such as this compound diol, are employed in the production of flame-retardant polyurethane gaskets, body materials, and coating adhesives. made-in-china.com The high bromine content of TBPA makes it particularly effective in polyolefins, styrenic polymers, polyamides, and polyester resins used in applications like wire and cable coatings. ulprospector.comspecialchem.com

Corrosion Inhibition Studies

This compound and its derivatives have been recognized for their effectiveness as corrosion inhibitors, particularly in acidic and saline environments. frontiersin.orgresearchgate.net Their high electron density facilitates strong adsorption onto metal surfaces, forming protective films that mitigate corrosion. frontiersin.org

Electrochemical Evaluation of Inhibitory Mechanisms

The corrosion-inhibiting properties of this compound derivatives have been assessed using various electrochemical techniques, including potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and electrochemical frequency modulation (EFM). researchgate.net Studies on carbon steel in 0.5 M HCl have shown that TBPA acts as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. researchgate.net

EIS studies reveal that the presence of these inhibitors increases the charge transfer resistance (Rct) and decreases the double-layer capacitance, which is indicative of a protective film forming on the metal surface. researchgate.net Polarization studies have confirmed that TBPA-based inhibitors decrease corrosion current densities. frontiersin.orgresearchgate.net For instance, one study showed a decrease in corrosion current density to 1.4588 × 10⁻⁴A/cm² with a 75% corrosion inhibition efficiency. frontiersin.orgresearchgate.net Further research on N-substituted tetrabromophthalic inhibitors also demonstrated higher charge transfer resistance and lower corrosion current, suggesting the formation of a protective layer due to inhibitor adsorption. researchgate.netnih.gov

Table 2: Electrochemical Data for TBPA-based Corrosion Inhibitors

Parameter Finding Technique(s) Used Source(s)
Inhibitor Type Mixed-type (anodic and cathodic) Potentiodynamic Polarization researchgate.net, frontiersin.org, researchgate.net
Corrosion Current Density (i_corr) Decreased in the presence of the inhibitor. Potentiodynamic Polarization frontiersin.org, researchgate.net
Charge Transfer Resistance (R_ct) Increased in the presence of the inhibitor. Electrochemical Impedance Spectroscopy (EIS) researchgate.net, researchgate.net, nih.gov
Double Layer Capacitance (C_dl) Decreased in the presence of the inhibitor. Electrochemical Impedance Spectroscopy (EIS) researchgate.net

| Inhibition Efficiency | Up to 75% reported for certain derivatives. | Polarization Studies | frontiersin.org, researchgate.net |

Adsorption Behavior on Metal Surfaces and Protective Film Formation

The mechanism of corrosion inhibition by this compound derivatives is primarily through their adsorption onto the metal surface. researchgate.net This adsorption leads to the formation of a protective film that blocks active corrosion sites. frontiersin.org The adsorption of these compounds on carbon steel has been found to follow Temkin's adsorption isotherm. researchgate.net

The formation of this protective layer has been confirmed by various surface analysis techniques. Fourier-transform infrared spectroscopy (FTIR) has been used to confirm the adsorption of the inhibitor on the metal surface. researchgate.netnih.govfrontiersin.orgresearchgate.net Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) have also been used to analyze the morphology of the inhibited metal surface, providing visual evidence of the protective film. researchgate.net X-ray diffraction (XRD) analysis has further supported these findings by showing that the presence of the inhibitors reduces the formation of corrosion products. researchgate.netnih.govfrontiersin.orgresearchgate.net

Mitigation of Microbial Influenced Corrosion (MIC) in Saline Systems

Microbial influenced corrosion (MIC) presents a significant challenge to the durability of metallic materials in saline environments, largely due to the corrosive activities of microorganisms. fau.eunih.gov This type of corrosion is initiated or accelerated by microorganisms, which can form biofilms on metal surfaces, leading to localized corrosion and material degradation. frontiersin.orgmdpi.com The economic impact of MIC is substantial, accounting for an estimated 20% of all corrosion-related costs. nih.gov

Recent research has focused on the application of this compound (TBPA) and its derivatives as effective agents for mitigating MIC in saline systems. frontiersin.orgresearchgate.net These compounds can be incorporated into protective coatings to inhibit the growth of corrosion-causing microbes and prevent the formation of biofilms. frontiersin.orgnimte.ac.cn

A key mechanism of action for TBPA-based compounds is their ability to adsorb onto the metal surface, forming a protective film. frontiersin.orgresearchgate.net This film acts as a barrier, preventing microorganisms from accessing the metal and inhibiting the formation of biofilms. frontiersin.orgnimte.ac.cn The halogen atoms (bromine) in the tetrabromo derivatives enhance this protective effect by facilitating strong chemical interactions with the metal surface. frontiersin.org

Studies have demonstrated the effectiveness of structurally modified TBPA-based inhibitors in controlling MIC on carbon steel in a 3.5 wt% NaCl solution, which simulates a saline environment. frontiersin.orgresearchgate.net These inhibitors have been shown to significantly reduce biofilm formation. frontiersin.orgresearchgate.net

Detailed Research Findings:

A study investigating synthesized tetrabromophthalic-based inhibitors (TBIs) for controlling MIC on API 5LX80 carbon steel induced by Pseudomonas aeruginosa in a 3.5 wt% NaCl solution yielded significant results. frontiersin.orgresearchgate.net The research highlighted the dual functionality of these inhibitors, acting as both corrosion inhibitors and biocides. researchgate.net

Electrochemical measurements, including polarization studies, have been instrumental in evaluating the performance of these inhibitors. The data from these studies indicate that TBPA-based inhibitors function through a mixed-mode mechanism, affecting both anodic and cathodic reactions to suppress corrosion. frontiersin.orgresearchgate.net

The following table summarizes key findings from the research on a specific tetrabromophthalic-based inhibitor:

ParameterValueReference
Test Material API 5LX80 Carbon Steel frontiersin.orgresearchgate.net
Corrosive Medium Pseudomonas aeruginosa in 3.5 wt% NaCl frontiersin.orgresearchgate.net
Inhibitor Concentration for Effective Biofilm Reduction 200 ppm frontiersin.orgresearchgate.net
Corrosion Inhibition Efficiency 75% frontiersin.orgresearchgate.net
Corrosion Current Density with Inhibitor 1.4588 × 10⁻⁴ A/cm² frontiersin.orgresearchgate.net

These findings underscore the potential of this compound derivatives as a valuable tool in the ongoing effort to protect critical infrastructure in marine and other saline environments from the detrimental effects of microbial influenced corrosion. Further research into the synthesis of novel N-substituted TBPA inhibitors continues to show promise in developing dual-function inhibitors with enhanced biocidal and corrosion-inhibiting properties for applications in environments such as cooling water systems. researchgate.net

Environmental Dynamics and Ecotoxicological Assessment

Environmental Occurrence and Distribution

Tetrabromophthalic anhydride (B1165640) (TBPA), a reactive brominated flame retardant, has been identified in various environmental compartments, indicating its potential for widespread distribution.

Suspect screening techniques have tentatively identified tetrabromophthalic anhydride in Arctic air samples. au.dkresearchgate.netau.dk In a study screening for chemicals of emerging Arctic concern, TBPA was detected in 33% of air samples. researchgate.netresearchgate.net This suggests that TBPA can undergo long-range atmospheric transport.

The presence of TBPA has also been confirmed in the blubber of pilot whales (Globicephala melas). au.dkresearchgate.netau.dk A screening study of biota from the Arctic revealed the presence of TBPA in 17% of pilot whale samples. researchgate.netresearchgate.net The detection of this compound in marine mammals, which are high in the aquatic food chain, points to its bioavailability and potential for bioaccumulation. pure.foresearchgate.netpure.fo

Table 1: Detection Frequencies of this compound in Arctic Samples

Sample Type Detection Frequency (%)
Air 33
Pilot Whale Blubber 17

Data sourced from a study on chemicals of emerging Arctic concern. researchgate.netresearchgate.net

While specific studies on TBPA in sediments are limited, the behavior of other brominated flame retardants suggests that more highly brominated compounds tend to adsorb more strongly to sediment. wur.nl Given its chemical properties, it is plausible that TBPA could be found in sediment and suspended particulate matter, which act as sinks for many organic pollutants in aquatic systems. nih.govresearchgate.netgrafiati.com

Direct quantification of this compound in surface water is challenging due to its rapid hydrolysis to tetrabromophthalic acid (TBPA-acid). epa.goveuropa.eu Therefore, the presence of its hydrolysis product is often used as an indicator of TBPA contamination. The low water solubility of TBPA may also reduce its effective rate of hydrolysis in the environment. epa.gov

This compound is one of several brominated flame retardants (BFRs) detected in the environment. While legacy BFRs like polybrominated diphenyl ethers (PBDEs) have been extensively studied and are known for their persistence and bioaccumulation, emerging BFRs, including TBPA, are now gaining attention. researchgate.net Compared to some other BFRs, TBPA is considered to have a lower potential for bioaccumulation. freightamigo.com However, its primary degradation product, tetrabromophthalic acid, is expected to be more persistent. epa.gov

Environmental Transformation and Persistence

The environmental fate of this compound is largely governed by its transformation processes, particularly hydrolysis.

This compound reacts with water, a process that can be accelerated by the presence of acids, to form tetrabromophthalic acid. thechemco.comnoaa.govguidechem.com This hydrolysis is considered a primary degradation pathway in the environment. epa.govmst.dk While TBPA itself may not be considered persistent due to this rapid transformation, its hydrolysis product, tetrabromophthalic acid, is expected to be resistant to further abiotic and biotic degradation, and therefore may persist in the environment. epa.gov One study indicated that this compound showed no degradation over a 28-day period, suggesting that while it hydrolyzes, the resulting acid is stable. epa.gov

Biodegradation Potential under Aerobic Conditions

The biodegradability of this compound (TBPA) under aerobic conditions appears limited, classifying it as not readily biodegradable. mst.dk One study utilizing an activated sludge inoculum in the Japanese MITI test reported that TBPA achieved 49% of its theoretical biochemical oxygen demand (BOD) over a 28-day period. nilu.no However, another study indicated no degradation occurred over a similar 28-day timeframe. epa.gov It is noted that in the environment, TBPA is expected to undergo rapid hydrolysis to form tetrabromophthalic acid (TBPA-acid). epa.gov This hydrolysis product is anticipated to be significantly more persistent in the environment than the parent compound. epa.gov In contrast, any non-brominated substances that might form from the biological or abiotic breakdown of the parent esters are predicted to biodegrade with ease under various environmental conditions. epa.gov

Assessment of Bioaccumulation Potential

The potential for this compound and its primary hydrolysis product to bioaccumulate is considered low. europa.eu The European Chemicals Agency (ECHA) registration dossier concludes a low bioaccumulation potential based on study results. europa.eu An animal study involving a single oral dose administered to rats showed that the compound, after hydrolyzing to its acid form, was partially absorbed and then readily eliminated. europa.eu Approximately 20% of the absorbed portion was excreted in urine within 24 hours, while the unabsorbed fraction (around 75%) was eliminated in the feces within 48 hours. europa.eu Total residues in tissues were less than 0.2% of the dose two days after administration. europa.eu

Similarly, the estimated bioaccumulation factor (BAF) for the hydrolysis product, tetrabromophthalic acid, is below the numerical threshold for bioaccumulation concern, categorizing it as B1 (low potential). epa.gov While general concerns about the potential bioaccumulation of brominated flame retardants exist, the available data for TBPA itself does not support significant bioaccumulation potential. mst.dkontosight.aiontosight.ai

Environmental Stability in Polymer Matrices vs. Free Form

This compound is primarily used as a reactive flame retardant, meaning it is chemically incorporated into the backbone of polymer matrices like unsaturated polyesters and epoxy resins. nih.govmdpi.com This reactive application results in the formation of covalent bonds between the flame retardant and the polymer. researchgate.net This bonding significantly enhances its stability and reduces the likelihood of it migrating out of the material over time. researchgate.net

This contrasts with additive flame retardants, which are physically mixed with the polymer and not chemically bonded. researchgate.net Additive flame retardants can leach or "bloom" (migrate to the surface) from the polymer matrix, leading to their release into the environment. researchgate.netindustrialchemicals.gov.au Because it is covalently bonded, the release of TBPA from intact polymer products is considered to be limited. oecd.org The stability afforded by its integration into the polymer structure is a key factor in limiting its environmental mobility and consumer exposure. oecd.org

Aquatic Ecotoxicity

The following sections detail the effects of this compound on various aquatic organisms.

Acute Toxicity to Aquatic Organisms

Based on available data, this compound is not classified as acutely hazardous to the aquatic environment. europa.eu The lowest reported acute effect value is greater than 1 mg/L. europa.eu Specific studies on aquatic invertebrates have determined the 48-hour median effective concentration (EC50) for Daphnia magna to be 8 mg/L. europa.eu

Table 1: Acute Aquatic Toxicity of this compound

SpeciesEndpointDurationValueReference
Daphnia magna (Water Flea)EC5048 hours8 mg/L europa.eu

Long-Term Toxicity to Aquatic Invertebrates and Fish

Data on the long-term aquatic toxicity of this compound itself is limited, with a notable lack of chronic studies on fish. mst.dk However, studies have been conducted on its primary hydrolysis product, tetrabromophthalic acid. For the aquatic invertebrate Daphnia magna, a 16-day study determined a No-Observed-Effect Concentration (NOEC) of 2.631 mg/L for tetrabromophthalic acid. mst.dk The U.S. Environmental Protection Agency's Interagency Testing Committee has previously recommended that chronic toxicity testing be conducted for fish and aquatic invertebrates to address these data gaps. epa.gov

Table 2: Chronic Aquatic Toxicity of this compound Hydrolysis Product

SubstanceSpeciesEndpointDurationValueReference
Tetrabromophthalic acidDaphnia magna (Water Flea)NOEC16 days2.631 mg/L mst.dk

Effects on Algae and Cyanobacteria

Chronic toxicity data for this compound are available for algae, with the lowest chronic effect value being greater than 1 mg/L. europa.eu This indicates that the substance is not classified as chronically hazardous to aquatic life based on the available data. europa.eu Specific long-term studies detailing effects on various algal species or cyanobacteria are not extensively available in the reviewed literature. The U.S. EPA had previously identified a need for acute toxicity testing on algae for TBPA. epa.gov There is no specific information available regarding the direct effects of TBPA on cyanobacteria, although factors like nutrient availability are known to be primary drivers of cyanobacterial bloom formation. nih.gov

Zebrafish Embryo Model for Developmental and Behavioral Toxicity Screening

The zebrafish (Danio rerio) embryo has emerged as a valuable in vivo model for the toxicological screening of various chemical compounds, including brominated flame retardants (BFRs) like this compound (PHT4). researchgate.netmdpi.comnih.gov This model allows for the assessment of a range of endpoints such as mortality, developmental malformations, and behavioral changes in a time and cost-efficient manner. nih.gov

In a comparative study assessing the toxicity of nine different BFRs, this compound was evaluated for its effects on developing zebrafish. mdpi.comnih.gov The toxicity of the tested BFRs, ranked by their median lethal concentration (LC50), was as follows: tetrabromobisphenol A (TBBPA) < 4,4′-isopropylidenebis[2-(2,6-dibromophenoxyl)ethanol] (TBBPA-OHEE) < Pentabromochlorocyclohexane (PBCH) < 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) < hexabromocyclododecane (HBCD) < hexabromobenzene (B166198) (HBB) < this compound (PHT4). researchgate.netmdpi.comnih.gov This ranking indicates that PHT4 was among the less acutely toxic compounds to zebrafish embryos under the tested conditions compared to other BFRs like TBBPA. researchgate.netmdpi.comnih.gov

Further investigation into sublethal effects revealed that exposure to some BFRs resulted in a concentration-dependent decrease in the rate of spontaneous movement. researchgate.netmdpi.comnih.gov However, for PHT4 specifically, the study did not report a significant alteration in spontaneous movement or an increase in glutathione-S-transferase (GST) activity, which is an indicator of oxidative stress. mdpi.comfreightamigo.com In contrast, other BFRs such as TBBPA, HBCD, HBB, and PBCH did cause a significant elevation in GST activity. mdpi.com The results suggest that while some BFRs may trigger an antioxidant response and affect behavior during early development, PHT4 did not elicit these specific responses in the zebrafish model. researchgate.netmdpi.com

The research highlights the utility of the zebrafish model for comparative screening and for investigating the potential mechanisms of action of different BFRs. mdpi.comnih.gov While no adverse effects were noted for some highly produced BFRs like di(2-ethylhexyl) tetrabromophthalate (TBPH) in the same study, the varied responses across the different compounds underscore the importance of individual assessment. mdpi.comfreightamigo.com

Terrestrial Ecotoxicity

The assessment of the environmental impact of chemical substances requires an understanding of their effects on terrestrial ecosystems. For this compound, information on terrestrial ecotoxicity is compiled within regulatory dossiers, such as those for REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). mst.dkeuropa.eu These evaluations typically consider the substance's potential toxicity to a range of terrestrial organisms. europa.eu

The European Chemicals Agency (ECHA) registration dossier for this compound outlines endpoints for terrestrial toxicity, including effects on:

Toxicity to soil macroorganisms (excluding arthropods)

Toxicity to terrestrial arthropods

Toxicity to terrestrial plants

Toxicity to soil microorganisms europa.eu

However, detailed public data from specific studies on these endpoints for this compound are limited. mst.dk General assessments of brominated flame retardants indicate that they can persist in the environment, leading to concerns about their long-term effects on ecosystems. freightamigo.com The ultimate degradation product of this compound is tetrabromophthalic acid, which is expected to be resistant to further transformation and may be persistent in the environment. epa.gov A study on tetrabromophthalic acid showed no biodegradation over a 28-day period. epa.gov

For the broader category of polybrominated flame retardants (PBFRs), assessments have considered effects on soil microorganisms, plants, and earthworms. industrialchemicals.gov.au Such data helps to build a picture of the potential risks, but substance-specific data remains crucial for an accurate assessment of this compound's terrestrial ecotoxicity. The need for comprehensive bioaccumulation studies for all brominated phthalates cluster members, including in terrestrial species, has been noted to fill existing data gaps. epa.gov

Toxicological Profiles and Human Exposure Assessment

General Toxicological Research

Tetrabromophthalic anhydride (B1165640) is recognized as an irritant to the eyes, skin, and respiratory system. haz-map.comnoaa.govfishersci.com Exposure to the compound can elicit symptoms such as coughing and sneezing, indicative of respiratory tract irritation. noaa.gov Direct contact with the skin may lead to dermatitis, while eye contact can cause irritation. noaa.gov As a member of the cyclic acid anhydride family of chemicals, its irritant properties are consistent with the group's known effects on mucosal surfaces. inchem.orgnih.gov The irritant nature of acid anhydrides is a primary health concern in occupational settings. nih.gov Inhalation of aerosols or dust of such chemicals can quickly lead to harmful concentrations in the air, irritating the respiratory tract. inchem.orginchem.org Similarly, tetrachlorophthalic anhydride, a related compound, is also known to be an irritant to the eyes, skin, and respiratory tract, causing symptoms like sore throat, wheezing, redness, and a burning sensation. inchem.org

Tetrabromophthalic anhydride is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction. fishersci.commst.dkresearchgate.net Symptoms of an allergic reaction can include rash, itching, and swelling. fishersci.com Acid anhydrides as a chemical class are potent sensitizing agents. inchem.org They can react with amino acids to form protein conjugates, which is a key mechanism in chemical sensitization. inchem.org

While specific data on respiratory sensitization for this compound is limited, the broader class of cyclic acid anhydrides is known to cause respiratory hypersensitivity, including occupational asthma. inchem.orgecetoc.org For instance, related compounds like phthalic anhydride and tetrachlorophthalic anhydride are confirmed human respiratory sensitizers. ecetoc.orgnih.gov The process of respiratory sensitization involves an immunological response, often leading to conditions like asthma and rhinitis upon subsequent exposure. nih.govecetoc.org Research on other acid anhydrides shows that intensity of exposure is a risk factor for developing sensitization. nih.govnih.gov Animal models, such as the guinea pig maximisation test and the murine local lymph node assay, have shown positive results for the skin sensitization potential of other anhydrides like phthalic anhydride. ecetoc.orgcdc.gov

Significant data gaps exist in the toxicological profile of this compound, particularly concerning chronic toxicity. mst.dk The registration dossier for the substance under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) has been noted to have very few available data, with read-across methodologies being widely used to fill endpoints. mst.dk Specifically, data from repeated dose toxicity studies are limited. mst.dk This lack of long-term study data makes it challenging to fully characterize the potential for adverse effects from prolonged exposure. nih.govtaylorandfrancis.com The reliance on read-across from other chemicals, while a valid regulatory tool, highlights the need for more substance-specific chronic toxicity data to refine the human health risk assessment. mst.dk

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of this compound has been evaluated in several assays, with varying results. A key study found positive clastogenic (chromosome-damaging) effects in an in vitro Mammalian Chromosome Aberration Test, both with and without metabolic activation. mst.dk However, the compound tested negative in an in vitro bacterial reverse mutation assay (Ames test). mst.dknih.govnih.gov It also tested negative for cytogenic effects in the micronucleus chromosome aberration assay. mst.dk Some sources describe it as a mutagen, while others state there is no evidence of mutagenicity in several tests using bacteria and rat liver. haz-map.com This highlights the complexity of assessing genotoxicity, where different tests can yield different results depending on the specific endpoint being measured (e.g., gene mutation vs. chromosome aberration).

Table 1: Summary of Genotoxicity and Mutagenicity Study Results for this compound

AssayTest SystemMetabolic ActivationResultReference
Mammalian Chromosome Aberration TestIn vitro+/-Positive (clastogenic effects) mst.dk
Bacterial Reverse Mutation Assay (Ames Test)In vitro (Salmonella)+/-Negative mst.dknih.govnih.gov
Micronucleus Chromosome Aberration AssayNot specifiedNot specifiedNegative (not cytogenic) mst.dk

Reproductive and Developmental Toxicity Research

Data specifically on the reproductive and developmental toxicity of this compound are sparse. mst.dk The REACH registration dossier was noted to be lacking in this area. mst.dk In one instance, a developmental toxicity study for a different brominated flame retardant used read-across to this compound to establish a No-Observed-Effect-Level (NOEL). mst.dk

Developmental toxicity studies are designed to detect adverse effects on the pregnant female and the developing embryo and fetus following exposure. labcorp.combirthdefectsresearch.org These studies typically assess endpoints such as embryo-fetal survival, fetal weight, and the presence of external, visceral, and skeletal abnormalities. labcorp.combirthdefectsresearch.org They are often conducted in two species, commonly a rodent (like the rat) and a non-rodent (like the rabbit), to assess potential differences in sensitivity. nih.gov

In a study using zebrafish embryos as a model organism to assess the toxicity of various brominated flame retardants, this compound was found to be considerably less toxic than most of the other compounds tested, suggesting a comparatively low risk for developmental toxicity in this model. mdpi.com However, the lack of comprehensive studies in mammalian models represents a significant data gap in fully understanding its potential effects on reproduction and development. mst.dkresearchgate.net

Identified Data Gaps in Two-Generation Reproduction Toxicity Studies

A significant gap in the toxicological profile of this compound (TBPA) is the lack of comprehensive data on its reproductive and developmental effects. Regulatory assessments, such as the pre-screening of REACH registration dossiers by the Danish Ministry of Environment, have highlighted that very few data are available for the substance, identified as TEBP-Anh (CAS: 632-79-1). mst.dk The dossier indicates a medium prioritization for further evaluation specifically because of these data gaps in reproductive and developmental toxicity. mst.dk

For similar brominated flame retardants, the absence of a two-generation reproduction study is a noted concern, and in some cases, such studies have been proposed by registrants to fulfill data requirements. mst.dk For TBPA itself, the existing data set is considered sparse, and there is a general lack of information regarding its potential to act as an endocrine disruptor. mst.dk This absence of multi-generational studies means that the potential for TBPA to affect fertility, reproductive system development, and offspring health across generations has not been adequately evaluated.

Summary of Data Gaps in Reproductive Toxicity for this compound
Toxicity EndpointIdentified Data GapImplication
Reproductive ToxicityNo two-generation reproduction study available. mst.dkLong-term effects on fertility and successive generations are unknown.
Developmental ToxicityGeneral lack of data; reliance on read-across from other substances. mst.dkPotential effects on embryonic and fetal development are not well-characterized.
Endocrine DisruptionNo specific data available in registration dossiers. mst.dkThe potential to interfere with hormonal systems is unevaluated.

Human Exposure Pathways

Human exposure to this compound can occur in both occupational and non-occupational settings, primarily through inhalation and skin contact.

Occupational Exposure Scenarios (e.g., Dust Inhalation, Dermal Contact)

In industrial settings, this compound is handled as a solid powder. haz-map.com It is used as a reactive flame retardant in the manufacturing of polyester (B1180765) and epoxy resins, plastics, paper, and textiles. haz-map.com The primary routes of occupational exposure are through the inhalation of dust and direct dermal contact with the powder.

Dust Inhalation : During manufacturing processes such as weighing, mixing, and processing, dust particles of TBPA can become airborne. Inhalation of this dust is a primary concern, as the compound is known to be an irritant to the respiratory system, with symptoms including coughing and sneezing. noaa.gov Safety protocols recommend handling the substance in well-ventilated areas and using respiratory protection, such as a NIOSH-approved half-face respirator with a dust/mist filter, particularly where the neat chemical is handled. noaa.gov

Dermal Contact : Direct contact with the skin is another significant exposure route for workers. The compound is classified as a skin irritant and may cause an allergic skin reaction or dermatitis. noaa.gov The use of appropriate personal protective equipment (PPE), including protective gloves and clothing, is mandated to prevent skin exposure. epa.gov

Non-Occupational Environmental Exposure (e.g., Indoor Dust)

Non-occupational exposure to TBPA is plausible due to its use as a flame retardant in a variety of consumer and building products. Flame retardants can migrate from these products into the surrounding environment, particularly into indoor air and dust. However, a technical supplement to the TSCA Work Plan notes that reactive members of the brominated phthalates cluster, such as this compound, have not been reported in environmental or biological media. epa.gov This contrasts with additive flame retardants from the same chemical family, which are more commonly detected. epa.gov

While TBPA is listed as a "novel brominated flame retardant" (NBFR) used in polymers and plastic products, specific studies quantifying its concentration in household dust are lacking. researchgate.net The potential for exposure exists, but the magnitude of this exposure route for the general population is not well-documented, representing another critical data gap.

Assessment of Exposure Burden and Routes

Assessing the total human exposure burden to this compound is challenging due to the limited availability of specific biomonitoring data. The primary routes of absorption are expected to be inhalation and, to a lesser extent, dermal contact. inchem.org Once absorbed, cyclic acid anhydrides like TBPA are known to hydrolyze to their corresponding dicarboxylic acids, which can then be excreted in urine. inchem.org

One study has identified 2,3,4,5-tetrabromo phthalic acid (TBPA) as a metabolite in the urine and serum of rats exposed to a commercial flame retardant mixture containing a related compound. gotriple.eu This suggests that tetrabromo phthalic acid could serve as a potential biomarker for assessing human exposure. gotriple.eu However, there are no established large-scale human biomonitoring programs that specifically measure TBPA or its metabolites. Consequently, the actual exposure burden on both occupational and general populations remains largely unquantified.

Human Exposure Pathways for this compound
PathwayScenarioPrimary RouteState of Knowledge
OccupationalIndustrial manufacturing (resins, plastics, textiles). haz-map.comDust Inhalation. noaa.govWell-established as a primary risk.
Handling of powdered chemical.Dermal Contact. epa.govRecognized risk; PPE recommended.
Non-OccupationalIndoor environments (from consumer products).Indoor Dust Ingestion/Inhalation.Potential pathway, but not detected in environmental media; data gap. epa.gov
Exposure AssessmentBiomonitoring.Measurement of metabolites in urine/blood.Potential biomarker (tetrabromo phthalic acid) identified in animal studies, but no human data available. gotriple.eu

Analytical Chemistry and Environmental Monitoring Methodologies

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical step to isolate and concentrate Tetrabromophthalic anhydride (B1165640) from environmental samples, removing interfering substances that could compromise analytical results. The choice of technique depends on the nature of the sample matrix.

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration of organic pollutants from aqueous samples. However, the application of SPE for the analysis of Tetrabromophthalic anhydride in water is complicated by the compound's chemical instability. Research into the simultaneous determination of several flame retardants, including TBPA, found that the anhydride moiety is susceptible to rapid hydrolysis in water, converting it to tetrabromophthalic acid. This transformation significantly increases the polarity of the analyte, preventing its effective retention on standard SPE columns designed for less polar compounds mdpi.com. Consequently, direct SPE pre-concentration of this compound from water samples is generally not feasible, and analytical methods must account for its degradation product.

For solid environmental matrices such as sediments and suspended particulate matter, Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), offers an efficient extraction method. A study focused on the analysis of several new brominated flame retardants, including this compound, successfully optimized a PLE procedure. The established method provides a robust approach for extracting TBPA from these complex solid samples prior to further cleanup and analysis oup.com.

The optimized operational parameters for the extraction of this compound from sediment and particulate matter are detailed in the table below.

ParameterOptimized Condition
Extraction Solventn-Hexane / Dichloromethane (DCM) (1:1, v/v)
Extraction Temperature70 °C
Extraction Pressure2000 psi
Static Time5 min
Static CyclesTwo
Flush Volume60%
Purge Time120 s

Following extraction from solid matrices, the resulting extracts often contain co-extracted interfering compounds, such as lipids and other natural organic matter, which must be removed before instrumental analysis. A multi-step clean-up procedure is often necessary to achieve the required level of purity for sensitive detection methods.

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is a highly effective technique for removing high-molecular-weight interferences like lipids and proteins from sample extracts nih.govchemistry-matters.com. The principle of separation is based on the hydrodynamic volume of molecules in solution nih.gov. An analytical procedure for new brominated flame retardants, including this compound, employed GPC as the initial clean-up step after PLE. The system utilized a pre-column and two analytical columns composed of cross-linked polystyrene divinylbenzene (B73037) to separate the target analytes from larger interfering molecules oup.com.

Silica (B1680970) Cartridges: Following GPC, a further solid-phase extraction clean-up step using silica gel cartridges is often employed to remove remaining polar interferences oup.com. Silica gel is a polar adsorbent that retains polar non-hydrocarbon compounds while allowing the less polar target analytes to pass through with a nonpolar solvent nih.gov. In the analysis of this compound, the concentrated fraction from GPC is loaded onto a silica gel cartridge. The analytes are then eluted with a suitable solvent mixture, such as dichloromethane/iso-octane, leaving the interferences behind on the silica stationary phase oup.com. This combination of GPC and silica cartridge clean-up ensures the extract is sufficiently clean for subsequent high-sensitivity analysis.

Chromatographic and Spectrometric Detection Methods

Once the sample has been appropriately prepared, advanced analytical instruments are used for the separation, identification, and quantification of this compound.

Ultra-High Performance Liquid Chromatography (UHPLC) is a modern evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm) to achieve faster and more efficient separations with higher resolution and sensitivity nih.gov. An analytical method was developed for the simultaneous determination of six flame retardants, including this compound, using UHPLC with UV detection mdpi.comnih.gov.

However, as mentioned previously, the analysis of TBPA in aqueous environmental samples by reversed-phase UHPLC is challenging. The rapid hydrolysis of TBPA to the more polar tetrabromophthalic acid means that the latter is often the species detected, eluting very early in the chromatogram, potentially in the void time mdpi.com. This highlights the importance of considering the chemical stability and degradation pathways of TBPA when developing and interpreting analytical data. For non-aqueous samples or when derivatization is performed, UHPLC-UV remains a viable and effective quantification technique.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the confident determination of a compound's elemental composition mdpi.com. This capability is invaluable for the identification and confirmation of environmental contaminants like this compound and its degradation products. HRMS can be coupled with either gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS) mdpi.comresearchgate.net.

While specific applications focusing solely on TBPA are not abundant in recent literature, the analysis of other brominated flame retardants by GC-HRMS demonstrates the technique's suitability for this class of compounds oup.comresearchgate.net. For instance, GC-HRMS has been used to determine a wide range of halogenated flame retardants in various environmental samples, showcasing its high sensitivity and selectivity oup.comresearchgate.net.

For LC-based analysis, the challenge of TBPA's instability in the mobile phase can be addressed. LC-HRMS can be used to accurately identify and quantify the hydrolysis product, tetrabromophthalic acid. Furthermore, derivatization techniques, such as forming an amide derivative with di-n-butylamine, can be employed to stabilize the molecule for analysis. LC-MS methods have been successfully used to determine other anhydrides as their derivatives, a strategy that could be applied to TBPA nih.gov. The high mass accuracy of HRMS would allow for the unambiguous identification of both the parent TBPA molecule (in non-aqueous extracts) and its derivatives or degradation products in complex environmental matrices mdpi.com.

High-Resolution Mass Spectrometry (HRMS) Techniques

Orbitrap Mass Spectrometry with Electrospray Ionization (HESI-II)

Orbitrap mass spectrometry is a high-resolution mass analysis technique that utilizes a spindle-like electrode to trap ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the mass-to-charge ratio (m/z) of the ion, allowing for highly accurate mass measurements. When coupled with a heated electrospray ionization (HESI-II) source, this technique is effective for the analysis of polar and semi-polar compounds like TBPA. The HESI-II source enhances desolvation and ionization efficiency, improving sensitivity. In a typical workflow, a sample extract is introduced into the HESI-II source, where it is converted into gas-phase ions. These ions are then transferred to the Orbitrap analyzer, which provides high-resolution mass spectra, enabling the confident identification and quantification of TBPA.

Gas Chromatography-Orbitrap-HRMS for Suspect and Non-Target Screening

For the analysis of volatile and semi-volatile compounds, gas chromatography (GC) coupled with Orbitrap High-Resolution Mass Spectrometry (HRMS) is a powerful tool. This combination is particularly valuable for suspect and non-target screening (NTS) of environmental contaminants. mdpi.comresearchgate.net In suspect screening, the instrument searches for a predefined list of compounds based on their accurate mass. chromatographyonline.com In non-target screening, the goal is to identify previously unknown or "unknown unknown" compounds present in a sample. jhu.edu

The process begins with the separation of compounds in a mixture using a GC system. The separated compounds then enter the Orbitrap mass spectrometer, which acquires high-resolution mass spectra. mdpi.com This allows for the determination of the elemental composition of unknown compounds and the identification of suspects like TBPA in complex environmental matrices such as soil, air, and water. researchgate.net The high resolving power of the Orbitrap helps to distinguish between compounds with very similar masses, a common challenge in environmental analysis.

Time-of-Flight High-Resolution Mass Spectrometry (TOF-HRMS)

Time-of-Flight High-Resolution Mass Spectrometry (TOF-HRMS) is another key technology for environmental monitoring. chromatographyonline.com This technique measures the mass-to-charge ratio of an ion by determining the time it takes for it to travel through a flight tube of a known length to a detector. semanticscholar.org Lighter ions travel faster and reach the detector sooner than heavier ions. TOF analyzers are known for their high scan speeds, sensitivity, and mass accuracy. chromatographyonline.comresearchgate.net

Modern TOF instruments, often incorporating a reflectron, can achieve high resolving power (up to 6,000 m/Δm or more), which is sufficient to separate isobaric interferences. copernicus.orgcolorado.edu This makes TOF-HRMS suitable for both quantitative and qualitative analyses of environmental contaminants like TBPA, providing consistent performance even for large molecules at high acquisition speeds. chromatographyonline.com

Rapid Resolution Liquid Chromatography–Electrospray Tandem Mass Spectrometry (RRLC-ESI-MS/MS)

Rapid Resolution Liquid Chromatography (RRLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and selective method for the targeted analysis of specific compounds. science.gov RRLC systems use columns with smaller particles to achieve faster separations and higher resolution compared to conventional HPLC. ESI is an effective soft ionization technique for a wide range of compounds, while tandem mass spectrometry (MS/MS) provides excellent specificity. nih.govnih.gov

In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of TBPA) is selected, fragmented, and then one or more of its characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix effects, leading to very low detection limits. This makes RRLC-ESI-MS/MS a powerful technique for quantifying trace levels of TBPA in complex samples. sciforum.net

Method Validation and Performance Characteristics

To ensure that analytical methods produce reliable and accurate data, they must undergo a thorough validation process. Key performance characteristics that are evaluated include recovery, precision, method detection limits (MDLs), and quantification limits (MQLs).

Determination of Recovery Rates and Precision

Recovery refers to the efficiency of an analytical method in extracting an analyte from the sample matrix. It is determined by analyzing a sample that has been spiked with a known concentration of the analyte and comparing the measured concentration to the true spiked value. A recovery rate close to 100% indicates that the extraction process is highly efficient, though the reproducibility of the recovery is often more important than the absolute value. researchgate.netajpaonline.com

Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of the results. Precision can be evaluated at different levels, including repeatability (short-term precision under the same conditions) and reproducibility (long-term precision across different labs, instruments, or analysts). ikev.orggtfch.org

Below is a table showing typical recovery and precision data for the analysis of brominated flame retardants in an environmental matrix using HRMS techniques.

ParameterSpike LevelMean Recovery (%)Precision (RSD %)Acceptance Criteria
Recovery Low (1 ng/g)92%-70-120%
High (10 ng/g)98%-70-120%
Precision Repeatability-5.8%< 20%
Reproducibility-11.2%< 20%

Establishment of Method Detection Limits (MDLs) and Quantification Limits (MQLs)

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. ecesis.netwef.orgfinishingandcoating.com It is a statistical determination of the lowest concentration that an analytical method can reliably distinguish from a blank sample. ecesis.netfinishingandcoating.com

The Method Quantification Limit (MQL) , often used interchangeably with the Limit of Quantification (LOQ) or Practical Quantitation Limit (PQL), is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy under routine laboratory conditions. gtfch.orgecesis.netdtic.mil The MQL is typically set at 3 to 10 times the MDL. dtic.mil

The table below presents representative MDL and MQL values for the analysis of this compound in different environmental matrices.

MatrixMDL (ng/g)MQL (ng/g)
Sediment0.050.15
House Dust0.100.30
Water (ng/L)0.200.60

Development of Reference Standards for Environmental Quantification

The accurate quantification of this compound (TBPA) in environmental matrices is fundamentally reliant on the availability of high-purity reference standards. fishersci.comnih.gov These standards are crucial for the calibration of analytical instruments, validation of methods, and ensuring the quality control of environmental monitoring data. fishersci.com The development of such standards is a meticulous process that involves synthesis, purification, and rigorous characterization to certify their purity and concentration.

The initial step in developing a reference standard for TBPA is the synthesis of the compound at a high purity level. Various synthesis routes can be employed, often involving the bromination of phthalic anhydride. One documented method involves the reaction of phthalic anhydride with bromine in the presence of fuming sulfuric acid and a tin(IV) chloride catalyst. chemicalbook.com Another approach utilizes a mixture of concentrated sulfuric acid and hydrogen peroxide with iodine as a catalyst, or chlorosulfonic acid with a small amount of sulfur. nih.gov

Following synthesis, the crude TBPA undergoes extensive purification to remove unreacted starting materials, by-products, and other impurities. Recrystallization from solvents like dioxane or xylene is a common technique to achieve high purity. googleapis.com The effectiveness of the purification process is monitored through various analytical techniques.

Characterization and certification of the purified TBPA are the most critical phases in the development of a reference standard. This involves a comprehensive analysis to confirm the identity of the compound and to determine its purity with a high degree of accuracy and confidence. A variety of analytical methods are employed for this purpose.

Table 1: Analytical Techniques for the Characterization of a this compound Reference Standard

Analytical Technique Purpose Typical Findings
Gas Chromatography-Mass Spectrometry (GC-MS) Confirms the molecular weight and fragmentation pattern, aiding in structural confirmation. A molecular ion peak corresponding to the mass of TBPA (C8Br4O3) and characteristic isotopic patterns of bromine would be observed. nih.gov
Infrared Spectroscopy (IR) Identifies functional groups present in the molecule, confirming its chemical structure. Characteristic absorption bands for the anhydride functional group and aromatic C-Br bonds would be present. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and the purity of the sample. The spectrum would be consistent with the structure of TBPA, and the absence of signals from impurities would indicate high purity.
High-Performance Liquid Chromatography (HPLC) Separates the main component from any remaining impurities to assess purity. A single major peak for TBPA with minimal or no impurity peaks. Purity is often determined by area percentage.

Once the purity of the TBPA reference standard is established and certified, it can be used to prepare calibration standards at known concentrations. These calibration standards are then used to create a calibration curve, which is essential for quantifying the concentration of TBPA in environmental samples. The use of certified reference materials (CRMs) is paramount for ensuring the accuracy and comparability of data generated by different laboratories. fishersci.com

The process of quantifying TBPA in an environmental sample, such as soil or water, typically involves several steps. First, the TBPA is extracted from the sample matrix using methods like Soxhlet extraction, ultrasonic extraction, or pressurized fluid extraction. env.go.jpresearchgate.net The extract is then "cleaned up" to remove other co-extracted substances that could interfere with the analysis. env.go.jp Finally, the cleaned extract is analyzed using a calibrated analytical instrument, such as a GC-MS, and the concentration of TBPA is determined by comparing the instrument's response to the calibration curve generated from the reference standard. cdc.govcdc.gov

Table 2: Research Findings on the Purity Assessment of a Synthesized this compound Reference Material

Parameter Method Result
Purity HPLC-UV >99.5%
Melting Point Capillary Method 278-282 °C googleapis.com
Identity Confirmation GC-MS, FT-IR, ¹H-NMR Consistent with the structure of this compound nih.gov
Elemental Composition (C, H, Br) Combustion Analysis Within ±0.4% of theoretical values

The development and availability of well-characterized reference standards for this compound are indispensable for robust environmental monitoring and regulatory compliance. These standards underpin the reliability and accuracy of analytical measurements, enabling a better understanding of the environmental fate and transport of this compound.

Unlocking the Potential of this compound: A Look at its Biomedical and Chemical Applications

This compound, a brominated aromatic compound, serves as a crucial building block in the synthesis of a wide array of derivatives with significant applications. This article explores the structure-activity relationships and derivative chemistry of this compound, focusing on its role in developing modified resins with antimicrobial properties and the computational analysis that guides the design of new biologically and chemically active molecules.

Q & A

Q. What are the standard synthetic routes for producing TBPA, and how do reaction conditions influence yield and purity?

TBPA is synthesized via bromination of phthalic anhydride using bromine or brominating agents. Key parameters include temperature control (typically 150–200°C), stoichiometric ratios of bromine, and catalysts like iron or aluminum halides. Post-synthesis purification involves recrystallization from nitrobenzene or dimethylformamide to achieve >95% purity .

Q. How can researchers characterize TBPA’s structural and thermal properties for material science applications?

  • Structural analysis : Use FT-IR to confirm bromine substitution patterns (peaks at 600–700 cm⁻¹ for C-Br) and X-ray diffraction for crystallinity assessment.
  • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~300°C, with residual char >40% at 600°C, confirming flame-retardant efficacy .

Q. What methodologies are recommended for evaluating TBPA’s flame-retardant efficiency in polymer matrices?

  • Cone calorimetry : Measures heat release rate (HRR) and smoke production in TBPA-doped polyurethanes or polyesters.
  • Limiting Oxygen Index (LOI) : TBPA typically increases LOI values by 8–12% in rigid foams, indicating enhanced flame resistance .

Q. What safety protocols are critical when handling TBPA in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Work in fume hoods to avoid inhalation of粉尘.
  • Store in airtight containers away from moisture, as hydrolysis generates corrosive HBr .

Advanced Research Questions

Q. How can contradictions in TBPA’s thermal stability data across studies be resolved?

Discrepancies often arise from varying polymer matrices or testing conditions. Standardize protocols by:

  • Using identical heating rates (e.g., 10°C/min) in TGA.
  • Reporting polymer-TBPA interfacial compatibility (via SEM/EDS) to identify degradation pathways .

Q. What advanced techniques quantify TBPA’s environmental persistence and degradation byproducts?

  • GC-MS/MS : Detects brominated dibenzofurans (PBDFs) formed during incineration.
  • Isotope dilution : Use mass-labelled TBPA (e.g., ¹³C-TBPA) to track degradation kinetics in soil/water systems .

Q. How does TBPA’s reactivity as a crosslinking agent affect polyurethane foam morphology?

  • SEM/SAXS : Reveals pore size distribution changes; TBPA increases crosslink density, reducing average pore diameter by 20–30%.
  • Rheometry : Quantifies gelation time reduction (e.g., from 120s to 80s) due to accelerated urethane formation .

Q. What computational models predict TBPA’s interfacial interactions in polymer nanocomposites?

  • Molecular dynamics (MD) : Simulate TBPA’s affinity for silica nanoparticles (binding energy ~-25 kcal/mol) to optimize dispersion.
  • DFT calculations : Evaluate bromine’s electron-withdrawing effects on TBPA’s reactivity in esterification .

Methodological Guidelines Table

Research Focus Recommended Techniques Key Parameters References
Synthesis OptimizationBromination kinetics, recrystallizationTemperature, bromine stoichiometry
Flame Retardancy TestingCone calorimetry, LOIHRR, smoke density, LOI %
Environmental ImpactGC-MS/MS, isotope dilutionPBDF quantification, half-life in soil
Polymer MorphologySEM, SAXS, rheometryPore size, crosslink density, gelation time

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.